

4-Methyl-5-phenyloxazole molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-5-phenyloxazole

Cat. No.: B094418

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An In-depth Technical Guide to 4-Methyl-5-phenyloxazole

This technical guide provides a comprehensive overview of the molecular structure, formula, and available data for **4-Methyl-5-phenyloxazole**, a heterocyclic aromatic organic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the properties and potential applications of this molecule.

Molecular Structure and Formula

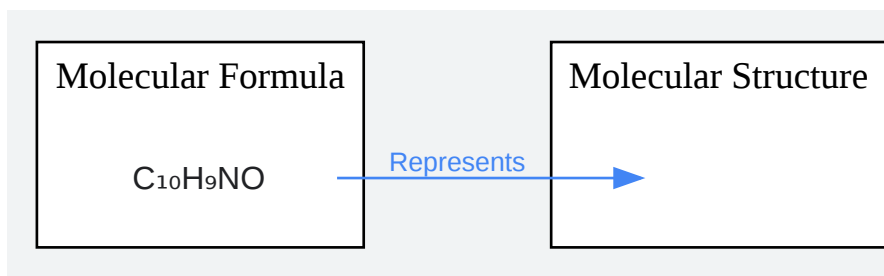
4-Methyl-5-phenyloxazole is an oxazole derivative characterized by a methyl group at the 4-position and a phenyl group at the 5-position of the oxazole ring. The molecular formula of this compound is $C_{10}H_9NO$.^[1] Its structure combines the aromaticity of the phenyl ring with the unique electronic properties of the oxazole heterocycle.

Molecular Formula: $C_{10}H_9NO$

Molecular Weight: 159.18 g/mol ^[1]

CAS Number: 1008-29-3^[1]

Synonyms: 5-Phenyl-4-methyloxazole^[1]



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Caption: Relationship between the molecular formula and the 2D structure of **4-Methyl-5-phenyloxazole**.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **4-Methyl-5-phenyloxazole** are not extensively available in peer-reviewed literature. The table below summarizes the available information.

Property	Value	Reference
Molecular Formula	<chem>C10H9NO</chem>	[1]
Molecular Weight	159.18 g/mol	[1]
Appearance	Reported as a yellow crystalline solid	

Note: Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete profile.

Spectroscopic Data

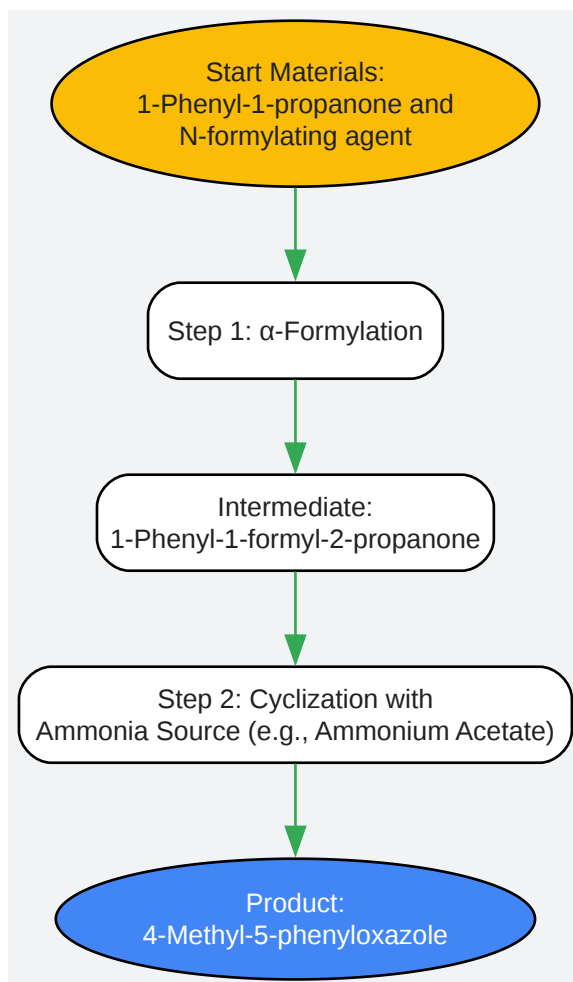
Comprehensive spectroscopic data, including detailed ^1H NMR, ^{13}C NMR, and IR spectra specific to **4-Methyl-5-phenyloxazole**, are not readily available in the public domain. The characterization of this compound would typically involve the following spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR would reveal the chemical shifts and coupling constants of the aromatic protons of the phenyl group, the methyl protons, and the proton on the oxazole ring. ^{13}C NMR would provide information on the chemical shifts of the carbon atoms in the phenyl and oxazole rings, as well as the methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the rings, and C-O-C stretching of the oxazole ring.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound with a molecular ion peak (M^+) at m/z 159.18.

Synthesis Protocols

While specific, detailed experimental protocols for the synthesis of **4-Methyl-5-phenyloxazole** are not widely published, the general synthesis of substituted oxazoles can be achieved through several established methods. One common approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α -acylamino ketone.

A plausible synthetic pathway for **4-Methyl-5-phenyloxazole** is outlined in the workflow diagram below. This represents a generalized approach, and specific reaction conditions would need to be optimized.



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References

- 1. Cas 1008-29-3, 4-Methyl-5-phenyloxazole | lookchem [lookchem.com]
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